molecular formula C9H20N2O B1389803 [2-(4-Ethylmorpholin-2-yl)ethyl]methylamine CAS No. 1217862-96-8

[2-(4-Ethylmorpholin-2-yl)ethyl]methylamine

Cat. No.: B1389803
CAS No.: 1217862-96-8
M. Wt: 172.27 g/mol
InChI Key: CNPAEAMYBMQROY-UHFFFAOYSA-N
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Description

[2-(4-Ethylmorpholin-2-yl)ethyl]methylamine is a chemical compound with the molecular formula C9H20N2O. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of an ethyl group at the 4-position of the morpholine ring and a methylamine group attached to the ethyl chain. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Ethylmorpholin-2-yl)ethyl]methylamine typically involves the reaction of 4-ethylmorpholine with an appropriate alkylating agent. One common method is the alkylation of 4-ethylmorpholine with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Ethylmorpholin-2-yl)ethyl]methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Ethylmorpholin-2-yl)ethyl]methylamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used as a reagent in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules makes it valuable in biochemical assays .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents that target specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of [2-(4-Ethylmorpholin-2-yl)ethyl]methylamine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing the function of the target molecules. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an ethyl group at the 4-position of the morpholine ring and a methylamine group on the ethyl chain. This dual substitution provides distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

2-(4-ethylmorpholin-2-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-3-11-6-7-12-9(8-11)4-5-10-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPAEAMYBMQROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281068
Record name 4-Ethyl-N-methyl-2-morpholineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217862-96-8
Record name 4-Ethyl-N-methyl-2-morpholineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-N-methyl-2-morpholineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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